molecular formula C27H23FN4O3S2 B2879199 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide CAS No. 895098-62-1

2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide

Cat. No. B2879199
CAS RN: 895098-62-1
M. Wt: 534.62
InChI Key: ICBDWQRNXVTFFH-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a pyrimidine ring, a thiazine ring, and an acetamide group. These types of compounds are often found in pharmaceuticals and could have various biological activities .

Scientific Research Applications

Antibacterial and Antifungal Activity

Compounds related to the chemical structure have been shown to possess significant antibacterial and antifungal activities. Specifically, derivatives of benzothiazole pyrimidine, which share a similar structural motif, demonstrated excellent in vitro activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal species like Aspergillus flavus and Candida albicans. These findings suggest potential applications of the chemical in developing new antibacterial and antifungal agents (Maddila et al., 2016).

Anti-Cancer Activity

Several compounds structurally related to the given chemical have shown promising anti-cancer properties. For instance, fluoro-substituted benzo[b]pyran derivatives exhibited notable activity against lung, breast, and CNS cancer cell lines. This suggests that structurally similar compounds could have potential as novel therapeutic agents for treating various forms of cancer (Hammam et al., 2005).

Anticonvulsant and Antidepressant Activities

Pyrido[2,3-d]pyrimidine derivatives, which are structurally akin to the chemical , have been synthesized and evaluated for their anticonvulsant and antidepressant properties. These studies found that certain compounds exhibited significant anticonvulsant activity, comparable to or exceeding that of reference drugs like carbamazepine. Additionally, some derivatives displayed potent antidepressant properties, suggesting potential applications in neuropharmacology (Zhang et al., 2016).

properties

IUPAC Name

2-[6-[(4-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O3S2/c28-21-12-10-20(11-13-21)17-32-23-9-5-4-8-22(23)26-24(37(32,34)35)16-30-27(31-26)36-18-25(33)29-15-14-19-6-2-1-3-7-19/h1-13,16H,14-15,17-18H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBDWQRNXVTFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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